ShK-Dap22

Overview

Description

ShK-Dap22 is an extremely potent K V 1.3 channel blocker . It is selective for K V 1.3 over other mammalian potassium channels . It suppresses T cell activation in vitro .

Synthesis Analysis

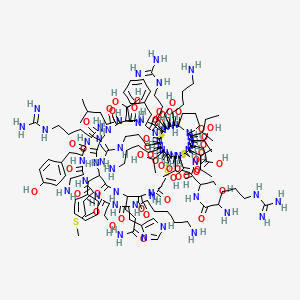

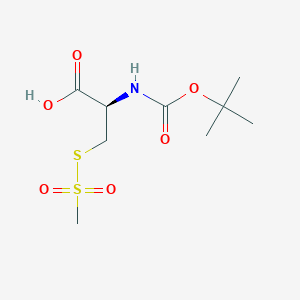

ShK-Dap22 is a structurally defined polypeptide, derived from ShK, a toxin from the sea anemone Stichodactyla helianthus . The critical Lys22 in ShK was replaced with the positively charged, non-natural amino acid diaminopropionic acid (Dap), resulting in ShK-Dap22 .Chemical Reactions Analysis

The synthesis of ShK-Dap22 involved the replacement of the critical Lys22 in ShK with the positively charged, non-natural amino acid diaminopropionic acid .Physical And Chemical Properties Analysis

ShK-Dap22 has a molecular weight of 4012.7 and a formula of C 166 H 268 N 54 O 48 S 7 . Its sequence is RSCIDTIPKSRCTAFQCKHSMXYRLSFCRKTCGTC, with modifications including disulfide bridges at 3-35, 12-28, 17-32, and X= Dap . It is soluble to 1 mg/ml in water .Scientific Research Applications

Immunosuppressive Agent

ShK-Dap22 is a potent immunosuppressive polypeptide . It has been shown to suppress anti-CD3 induced human T-lymphocyte [3H]thymidine incorporation in vitro at subnanomolar concentrations . This suggests that ShK-Dap22 could be used as an immunosuppressant in various medical applications.

Treatment of Autoimmune Diseases

ShK-Dap22 or a structural analogue may have use for the treatment of autoimmune diseases . Autoimmune diseases occur when the body’s immune system attacks and destroys healthy body tissue by mistake. By suppressing the immune response, ShK-Dap22 could potentially help treat these conditions.

Prevention of Graft Rejection

In the context of organ transplantation, the body’s immune system can often reject the transplanted organ. ShK-Dap22 or a structural analogue may have use for the prevention of graft rejection . By suppressing the immune response, it could potentially help prevent the body from rejecting a transplanted organ.

Research Tool in T Lymphocyte Studies

ShK-Dap22 is a highly selective and potent blocker of the T-lymphocyte channel . This makes it a valuable tool for researchers studying T lymphocytes and their role in the immune system.

Drug Development and Design

The structure and function of ShK-Dap22 provide valuable insights for drug development and design . Understanding how ShK-Dap22 interacts with and blocks T lymphocyte channels could guide the development of new drugs with similar or improved properties.

Mechanism of Action

Target of Action

ShK-Dap22 primarily targets the voltage-gated potassium channel in T lymphocytes, known as Kv1.3 . This channel is a crucial molecular target for immunosuppressive agents . ShK-Dap22 is highly selective for Kv1.3 over other mammalian potassium channels .

Mode of Action

ShK-Dap22 interacts with its target, Kv1.3, by blocking it . This blocking action is achieved through the strong binding between the diaminopropionic acid (Dap) in ShK-Dap22 and the His404/Asp386 residues of the Kv1.3 channel . This interaction results in the suppression of T cell activation .

Biochemical Pathways

The blocking of Kv1.3 channels by ShK-Dap22 leads to the depolarization of the T-cell membrane and attenuation of the calcium signaling pathway, which is vital for lymphocyte activation . This suppression of the calcium signaling pathway ultimately inhibits T cell proliferation .

Pharmacokinetics

It’s noted that the toxicity of this peptide was low in a rodent model, with a median paralytic dose of approximately 200 mg/kg body weight following intravenous administration .

Result of Action

The primary result of ShK-Dap22’s action is the suppression of T cell activation . At subnanomolar concentrations, ShK-Dap22 has been shown to suppress anti-CD3 induced human T-lymphocyte thymidine incorporation in vitro .

Action Environment

While specific environmental factors influencing ShK-Dap22’s action, efficacy, and stability are not detailed in the available resources, it’s important to note that factors such as pH, temperature, and presence of other ions could potentially influence the activity of ShK-Dap22

Safety and Hazards

Future Directions

properties

IUPAC Name |

10,51,87-tris(4-aminobutyl)-31-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]-75-(aminomethyl)-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-di(butan-2-yl)-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,22,39,48-tetrakis(1-hydroxyethyl)-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C166H268N54O48S7/c1-13-81(5)123-156(261)202-107(65-122(232)233)145(250)218-128(87(11)228)160(265)216-124(82(6)14-2)161(266)220-58-31-43-119(220)155(260)196-95(38-22-25-52-168)135(240)205-110(70-222)147(252)191-99(42-30-57-185-166(179)180)136(241)209-117-77-273-272-75-115-152(257)193-97(40-28-55-183-164(175)176)132(237)189-96(39-23-26-53-169)139(244)217-127(86(10)227)159(264)212-113(131(236)186-68-121(231)214-125(84(8)225)158(263)213-118(162(267)268)78-275-274-76-116(153(258)215-123)211-150(255)109(69-221)204-130(235)93(171)36-27-54-182-163(173)174)73-270-271-74-114(208-137(242)100(48-49-120(172)230)194-141(246)103(61-88-32-17-15-18-33-88)197-129(234)83(7)188-157(262)126(85(9)226)219-154(117)259)151(256)192-94(37-21-24-51-167)133(238)201-106(64-91-67-181-79-187-91)144(249)207-111(71-223)148(253)195-101(50-59-269-12)138(243)203-108(66-170)146(251)199-105(63-90-44-46-92(229)47-45-90)142(247)190-98(41-29-56-184-165(177)178)134(239)198-102(60-80(3)4)140(245)206-112(72-224)149(254)200-104(143(248)210-115)62-89-34-19-16-20-35-89/h15-20,32-35,44-47,67,79-87,93-119,123-128,221-229H,13-14,21-31,36-43,48-66,68-78,167-171H2,1-12H3,(H2,172,230)(H,181,187)(H,186,236)(H,188,262)(H,189,237)(H,190,247)(H,191,252)(H,192,256)(H,193,257)(H,194,246)(H,195,253)(H,196,260)(H,197,234)(H,198,239)(H,199,251)(H,200,254)(H,201,238)(H,202,261)(H,203,243)(H,204,235)(H,205,240)(H,206,245)(H,207,249)(H,208,242)(H,209,241)(H,210,248)(H,211,255)(H,212,264)(H,213,263)(H,214,231)(H,215,258)(H,216,265)(H,217,244)(H,218,250)(H,219,259)(H,232,233)(H,267,268)(H4,173,174,182)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWOJTLVNOZSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C166H268N54O48S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Dap22)-shk | |

CAS RN |

220384-25-8 | |

| Record name | 220384-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is ShK-Dap22 and what is its mechanism of action?

A: ShK-Dap22 is a synthetic analog of ShK, a peptide toxin derived from the sea anemone Stichodactyla helianthus. [, ] ShK-Dap22 acts as a potent and selective blocker of the voltage-gated potassium channel Kv1.3, which plays a critical role in the activation of effector memory T cells (TEM cells). [, , ] By blocking Kv1.3, ShK-Dap22 prevents the efflux of potassium ions, leading to membrane depolarization and suppression of TEM cell activation. [, , , ]

Q2: How does the structure of ShK-Dap22 contribute to its selectivity for Kv1.3?

A: The key structural difference between ShK and ShK-Dap22 lies in the substitution of lysine at position 22 with diaminopropionic acid (Dap). [, ] This single amino acid change alters the binding configuration of ShK-Dap22 within the Kv1.3 channel pore. [] While Lys22 in ShK interacts directly with the negatively charged pore, Dap22 in ShK-Dap22 interacts with residues further out in the vestibule region, specifically His404 and Asp386. [] This altered binding mode contributes to the enhanced selectivity of ShK-Dap22 for Kv1.3 over other potassium channels like Kv1.1. [, ]

Q3: What is the therapeutic potential of ShK-Dap22 in autoimmune diseases?

A: Given its selective blockade of Kv1.3, ShK-Dap22 has been investigated as a potential therapeutic agent for T cell-mediated autoimmune diseases. [] Studies in a rat model of multiple sclerosis, adoptive transfer experimental autoimmune encephalomyelitis (AT-EAE), have shown that ShK-Dap22, alone or in combination with the IKCa1 blocker TRAM-34, can prevent and ameliorate disease severity. [] These findings suggest that targeting Kv1.3 with ShK-Dap22 could be a promising strategy for treating multiple sclerosis and other autoimmune disorders. [, ]

Q4: Are there any concerns regarding the safety and potential side effects of ShK-Dap22?

A: While ShK-Dap22 demonstrates therapeutic potential, some studies highlight potential concerns. Research indicates that ShK-Dap22 exhibits a lower affinity for Kv1.3 compared to ShK, requiring higher concentrations for efficacy and potentially increasing the risk of off-target effects. [] Additionally, ShK-Dap22 displays an affinity for heteromultimeric Kv1.1-Kv1.2 channels, present in the brain and peripheral tissues, which could lead to unintended side effects. [] Further research is crucial to fully understand the safety profile and long-term effects of ShK-Dap22 before its use in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)